molecular formula C22H20F2N4O2S B2627799 N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105219-21-3

N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No.: B2627799
CAS No.: 1105219-21-3
M. Wt: 442.48
InChI Key: IRWHURKJMVCJTH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20F2N4O2S and its molecular weight is 442.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide and its derivatives have been synthesized and characterized, primarily focusing on their structural properties and chemical behaviors. The compound's chemical structure has been confirmed through various spectroscopic methods like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

Antipsychotic Potential

  • Some derivatives have shown potential antipsychotic effects in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents. Their pharmacological evaluation has led to the identification of novel potential antipsychotic agents (Wise et al., 1987).

Anti-Inflammatory and Analgesic Properties

  • Some synthesized derivatives have been evaluated for their anti-inflammatory and analgesic activities. These studies have led to the discovery of compounds with significant anti-inflammatory and analgesic effects, which could contribute to new therapeutic approaches for pain and inflammation management (Khalifa & Abdelbaky, 2008).

Anticancer Activity

  • Research has also explored the anticancer properties of related compounds. For instance, novel derivatives containing the N-(4-fluorobenzyl) group have demonstrated anti-lung cancer activity, suggesting potential application in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity

  • Several derivatives have been synthesized and tested for antimicrobial activity. These studies contribute to the understanding of how structural variations can impact the antimicrobial efficacy of these compounds, potentially leading to new antibacterial and antifungal agents (Bondock et al., 2008).

Applications in Molecular Docking and Photovoltaic Efficiency

  • The derivatives have also been used in molecular docking studies to understand ligand-protein interactions. Additionally, their photovoltaic efficiency has been modeled, showing potential application in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

  • Some N-benzyl-substituted acetamide derivatives containing related chemical structures have shown Src kinase inhibitory and anticancer activities, further highlighting the compound's versatility in medicinal chemistry (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S/c23-16-5-1-14(2-6-16)9-20(29)26-22-18-12-31-13-19(18)27-28(22)11-21(30)25-10-15-3-7-17(24)8-4-15/h1-8H,9-13H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWHURKJMVCJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.